molecular formula C19H18F6N2 B8454022 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-phenylpiperazine CAS No. 185110-03-6

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-phenylpiperazine

Cat. No. B8454022
M. Wt: 388.3 g/mol
InChI Key: OJMSAPUIRBBPAS-UHFFFAOYSA-N
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Patent
US05892039

Procedure details

To a solution of 2-phenylpiperazine (4.0 g, 24.65 mmol) in dry CH2Cl2 (200 mL) at -78° C. under nitrogen was added Et3N (5.15 mL, 36.97 mmol) followed by the dropwise addition of a CH2Cl2 solution(46.60 mL) of bis(trifluoromethyl)benzyl bromide (4.66 mL, 24.65 mmol). The flask was kept at -78° C. then it was gradually warmed to room temperature overnight. After TLC showed that the reaction was complete, the material was washed with brine (150 mL, 2×), dried over MgSO4, filtered, and evaporated under vacuum to yield a tan solid. The crude product was purified by flash silica get chromatography (150 g), eluting with 2.5% MeOH/CH2Cl2 to give (+,-) 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-phenylpiperazine (6.96 g, 17.92 mmol, 72.7%) as an oil. A portion of this oil (0.5 g, 1.287 mmol)) was converted to its hydrochloride salt by dissolving the oil in CH2Cl2 (20 mL) and treating with 2.3M HCl-EtOH (1.3 mL 2.99 mmol). After stirring at room temperature for 10 minutes, all solvents were removed under high vacuum and the residue was dried overnight, m.p. 229°-233° C.; FAB MS [M+1]+ 389;
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
5.15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
bis(trifluoromethyl)benzyl bromide
Quantity
4.66 mL
Type
reactant
Reaction Step Two
Quantity
46.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][NH:11][CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCN([CH2:18][CH3:19])CC.F[C:21]([C:24](Br)([C:31]([F:34])([F:33])[F:32])[C:25]1[CH:30]=[CH:29]C=CC=1)(F)F>C(Cl)Cl>[F:32][C:31]([F:34])([F:33])[C:30]1[CH:29]=[C:18]([CH2:19][N:11]2[CH2:10][CH2:9][NH:8][CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH2:12]2)[CH:21]=[C:24]([C:31]([F:32])([F:33])[F:34])[CH:25]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1NCCNC1
Name
Quantity
5.15 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
bis(trifluoromethyl)benzyl bromide
Quantity
4.66 mL
Type
reactant
Smiles
FC(F)(F)C(C1=CC=CC=C1)(C(F)(F)F)Br
Name
Quantity
46.6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at -78° C.
WASH
Type
WASH
Details
the material was washed with brine (150 mL, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a tan solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica
CUSTOM
Type
CUSTOM
Details
get chromatography (150 g)
WASH
Type
WASH
Details
eluting with 2.5% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)CN1CC(NCC1)C1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.92 mmol
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 72.7%
YIELD: CALCULATEDPERCENTYIELD 145.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.